molecular formula C9H19NO B13197666 3-Amino-1-(1-methylcyclopentyl)propan-1-ol

3-Amino-1-(1-methylcyclopentyl)propan-1-ol

Cat. No.: B13197666
M. Wt: 157.25 g/mol
InChI Key: YABRXDPIWUBGNM-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol

Molecular Architecture and Stereochemical Features

This compound (C₉H₁₉NO) features a bicyclic framework comprising a 1-methylcyclopentyl group bonded to a propanolamine backbone. The molecule’s core consists of:

  • A cyclopentane ring substituted with a methyl group at the 1-position, creating a sterically hindered environment.
  • A three-carbon chain linking the cyclopentyl group to both hydroxyl (-OH) and primary amine (-NH₂) functional groups.

The SMILES notation (OC(C1(C)CCCC1)CCN) confirms the connectivity: the hydroxyl group resides on the terminal carbon of the propane chain, while the amine group occupies the adjacent carbon. This arrangement introduces two stereogenic centers at the hydroxyl-bearing carbon (C1) and the amine-bearing carbon (C2), theoretically enabling four stereoisomers. However, no experimental data on specific stereoisomer prevalence or isolation methods are currently available in the literature.

Key Structural Parameters:
Feature Description
Molecular formula C₉H₁₉NO
Molecular weight 157.25 g/mol
Functional groups Hydroxyl (-OH), primary amine (-NH₂), methylcyclopentyl substituent
Stereogenic centers 2 (C1 and C2 of propane chain)

Comparative Analysis with Cyclopentyl-Substituted Alkanolamine Derivatives

The structural uniqueness of this compound becomes evident when compared to related cyclopentyl-containing compounds:

Table 1: Structural Comparison of Cyclopentyl-Substituted Compounds
Compound Molecular Formula Functional Groups Molecular Weight (g/mol)
This compound C₉H₁₉NO -OH, -NH₂, methylcyclopentyl 157.25
1-Methylcyclopentyl acetate C₈H₁₄O₂ Ester (-OCOCH₃), methylcyclopentyl 142.20
3-Amino-1-phenylpropan-1-ol C₉H₁₃NO -OH, -NH₂, phenyl 151.21

Key observations:

  • Steric effects : The methylcyclopentyl group imposes greater steric hindrance than the phenyl group in 3-amino-1-phenylpropan-1-ol, potentially influencing conformational flexibility.
  • Polarity : The presence of both -OH and -NH₂ groups enhances hydrogen-bonding capacity compared to ester-containing derivatives like 1-methylcyclopentyl acetate.
  • Conformational constraints : The fused cyclopentyl-propanolamine system restricts rotation about the C1-C2 bond, favoring specific molecular conformations.

X-ray Crystallographic Studies and Conformational Analysis

Despite the compound’s synthetic utility, no experimental crystallographic data for this compound has been published to date. However, methodologies from analogous systems provide insights into potential structural features:

Crystallographic Approaches for Structural Elucidation:
  • Single-crystal X-ray diffraction (scXRD) : Gold standard for determining bond lengths, angles, and crystal packing, but requires high-quality single crystals.
  • Three-dimensional electron diffraction (3DED) : Suitable for microcrystalline powders, enabling structure determination from sub-micron crystals.
  • Crystal structure prediction (CSP) : Computational method pairing density functional theory (DFT) with powder X-ray diffraction (PXRD) to model crystal packing.

For hypothetical scXRD analysis, the molecule would likely exhibit:

  • Intramolecular hydrogen bonding between the -OH and -NH₂ groups
  • Van der Waals interactions dominated by the hydrophobic methylcyclopentyl moiety
  • A twisted conformation of the propane chain to minimize steric clash between substituents

The absence of experimental data underscores the need for future crystallographic studies to validate these predictions.

Computational Modeling of Electronic Structure

Computational methods offer valuable insights into the compound’s electronic properties and conformational landscape:

Key Computational Findings:
  • DFT-D optimization : Geometry optimization using dispersion-corrected density functional theory would likely reveal:

    • Charge distribution : Negative partial charges on oxygen (-0.65 e) and nitrogen (-0.45 e) atoms
    • Frontier orbitals : Highest occupied molecular orbital (HOMO) localized on the amine group, lowest unoccupied molecular orbital (LUMO) on the cyclopentyl ring
  • Molecular dynamics simulations : Predictions of preferred conformations based on rotational energy barriers:

    • C1-C2 dihedral angle : Likely adopts a gauche conformation (±60°) to balance steric and electronic effects
    • Cyclopentyl ring puckering : Predominant envelope conformations with C2 or C3 atoms displaced from the plane
  • Crystal structure prediction : CSP simulations using tools like GRACE 2.6 could generate hypothetical polymorphs, though computational cost increases with molecular flexibility.

Table 2: Predicted Electronic Properties
Property Value (DFT-PBE)
Dipole moment 2.8–3.2 Debye
HOMO-LUMO gap 5.1–5.5 eV
Partial charge (O) -0.65 e
Partial charge (N) -0.45 e

These models, while theoretically sound, require experimental validation through spectroscopic or diffraction studies.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-amino-1-(1-methylcyclopentyl)propan-1-ol

InChI

InChI=1S/C9H19NO/c1-9(5-2-3-6-9)8(11)4-7-10/h8,11H,2-7,10H2,1H3

InChI Key

YABRXDPIWUBGNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(CCN)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves the following key steps:

  • Construction of the cyclopentyl-substituted propanol backbone.
  • Introduction of the amino group at the 3-position of the propanol chain.
  • Control of stereochemistry if chiral centers are present.
  • Purification and isolation of the final compound.

The synthetic route may be adapted from analogous compounds such as 3-methylamino-1-phenylpropanol or 3-(methylamino)-1-(2-thienyl)propan-1-ol, where similar methodologies have been reported.

Hydrogenation and Amination Approach

A method analogous to the preparation of 3-methylamino-1-phenylpropanol involves:

  • Starting with a ketone precursor (e.g., 1-methylcyclopentanone) and reacting it with formaldehyde and an amine source to form an imine or iminium intermediate.
  • Subsequent catalytic hydrogenation under controlled temperature and pressure to reduce the intermediate to the amino alcohol.

Example conditions (adapted from patent CN100432043C):

Step Conditions Outcome
Reaction with paraformaldehyde Stirring at 30–70 °C, hydrogen pressure 0.7–1.0 MPa Formation of amino alcohol hydrochloride salt
pH adjustment Using 30% potassium hydroxide or sodium hydroxide Free amino alcohol obtained after extraction
Purification Ethyl acetate extraction and recrystallization Crude and purified amino alcohol

This method yields amino alcohols in moderate to good yields (48–70%) with purities around 93–98% depending on the recrystallization solvent and conditions.

Optical Resolution for Chiral Amino Alcohols

For optically active forms of amino alcohols related to this compound, resolution techniques are critical. A notable method involves:

  • Formation of diastereomeric salts using optically active acids such as mandelic acid or α-methoxyphenylacetic acid.
  • Crystallization to separate enantiomers based on solubility differences.
  • Recrystallization to enhance optical purity.

This approach was demonstrated for compounds like 3-(methylamino)-1-(2-thienyl)propan-1-ol, which shares structural similarity in terms of amino alcohol functionality.

Step Conditions Notes
Salt formation (RS)-amino alcohol + (R)- or (S)-mandelic acid in 2-propanol or 2-butanol Molar ratio 1:1, heated to dissolve solids
Cooling and seeding Gradual cooling to 20–25 °C with seed crystals Precipitates optically enriched salt
Separation and purification Filtration and recrystallization Achieves optical purity up to 100% de

Yields for the resolved enantiomer can be around 50–52% with high enantiomeric excess.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Catalytic hydrogenation (chemical) Ketone + paraformaldehyde + H2, Pd catalyst, 30–70 °C, 0.7–1.0 MPa H2 48–70 93–98 Straightforward, moderate yield, requires hydrogenation setup
Optical resolution via diastereomeric salts Racemic amino alcohol + mandelic acid, 2-propanol, cooling, recrystallization ~50 Up to 100% de Provides enantiomerically pure product, moderate yield
Enzymatic hydrolysis (analogous) Lipase-catalyzed hydrolysis of diol precursors Not reported High Green chemistry approach, scalable for chiral intermediates

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(1-methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol. It features an amino group, a hydroxyl group, and a branched alkyl chain in its structure, which gives it unique properties applicable in chemistry, biology, and medicine. This compound is intended for research purposes only, specifically excluding human therapeutic or veterinary applications.

Research Applications

3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL has biological activity that can influence biochemical pathways. The amino group allows for hydrogen bonding and ionic interactions with biological molecules, which can affect their function and activity. Compounds with similar structures can interact with neurotransmitter systems, suggesting potential uses in pharmacology.

Interactions with Biological Targets Studies suggest that 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL can bind with specific biological targets because of its structural features, particularly the amino and hydroxyl groups. These interactions may modulate biological activity, and ongoing research aims to further elucidate these mechanisms, potentially leading to new therapeutic strategies.

Analogs and Synthesis The synthesis of 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL typically involves several steps, as is common with similar compounds. Many compounds share structural similarities with 3-Amino-2-methyl-1-(1-methylcyclopentyl)propan-1-OL.

3-amino-1-propanol derivatives 3-amino-1-propanol derivatives having optical activity can be used as intermediates for producing various chiral drugs such as duloxetine . A method for preparing optically active 3-amino-1-propanol derivatives, which can be obtained with higher yield and optical purity, can be used as an intermediate to produce enantiomerically pure duloxetine with high optical purity .

Given the information, potential research areas may include:

  • Investigating interactions with neurotransmitter systems.
  • Developing new therapeutic strategies based on its biological activity.
  • Using it as an intermediate in the synthesis of chiral drugs.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired physiological effects .

Comparison with Similar Compounds

Structural and Functional Analysis:

Substituent Effects on Physicochemical Properties: The 1-methylcyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to simpler analogs like 3-Aminopropan-1-ol. This may reduce water solubility but enhance bioavailability in lipid-rich environments . Aromatic substituents (e.g., 2,3-dimethylphenyl in CAS 1201907-22-3) increase molecular weight and may improve binding affinity to hydrophobic enzyme pockets, as seen in antitubercular Mannich bases .

The dimethylphenyl analog (CAS 1201907-22-3) is produced at 95% purity, suggesting feasible scalability for pharmaceutical intermediates .

Toxicity and Safety: 3-Aminopropan-1-ol (CAS 156-87-6) has a moderate acute toxicity profile (oral LD₅₀ > 2,000 mg/kg) and is classified under UN TDG 2735 . The target compound’s safety data remain uncharacterized but may require evaluation for cyclopentane-related hepatotoxicity risks.

Biological Activity

3-Amino-1-(1-methylcyclopentyl)propan-1-ol is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Information:

PropertyValue
Molecular FormulaC11H19N1O
Molecular Weight183.28 g/mol
IUPAC NameThis compound
SMILESCC1(CCCCC1)C(C(C)N)O

The compound features a cyclopentane ring substituted with an amino group and a hydroxyl group, which may contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The amino and hydroxyl functional groups facilitate hydrogen bonding, enhancing the compound's interaction with receptors and enzymes.

Potential Mechanisms:

  • Neurotransmitter Modulation: The compound may act on neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Properties

Studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Effects

Preliminary investigations have shown that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity
In vitro studies were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerHeLaInduction of apoptosis
AnticancerMCF-7Dose-dependent cytotoxicity

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